molecular formula C14H17NS B14154715 N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine CAS No. 6436-02-8

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine

Cat. No.: B14154715
CAS No.: 6436-02-8
M. Wt: 231.36 g/mol
InChI Key: HVZPBXXOVBXJSO-UHFFFAOYSA-N
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Description

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine is a synthetic organic compound featuring the 9-thiabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal and organic chemistry. This scaffold is prevalent in compounds exhibiting a range of biological activities. Derivatives of 9-thiabicyclo[3.3.1]nonane have been developed and studied for their anti-inflammatory properties . Furthermore, this core structure has been incorporated into antimicrobial coatings and polycationic polymers that demonstrate effective growth inhibition against various bacteria . The bicyclo[3.3.1]nonane framework is also a key motif in numerous natural products and bioactive molecules, underlining its importance in the development of new pharmaceutical agents, including potential anticancer chemotherapeutics . The specific stereochemistry and functionalization of the this compound molecule make it a valuable building block for further chemical exploration and biological evaluation in a research setting. This product is intended for research purposes only and is not for diagnostic or personal use.

Properties

CAS No.

6436-02-8

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

N-phenyl-9-thiabicyclo[3.3.1]non-6-en-2-amine

InChI

InChI=1S/C14H17NS/c1-2-5-11(6-3-1)15-13-10-9-12-7-4-8-14(13)16-12/h1-7,12-15H,8-10H2

InChI Key

HVZPBXXOVBXJSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC=CC1S2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bicyclic Framework Construction

The thiabicyclo[3.3.1]nonane core is central to the target compound. A proven route involves bis-isothiouronium salt intermediates , as demonstrated in the synthesis of 9-selenabicyclo[3.3.1]nonane derivatives. For sulfur analogs, thiourea reacts with dibrominated precursors in acetonitrile under reflux to form bis-isothiouronium salts (e.g., Scheme 2 in), which are then treated with alkalis to generate dithiolate anions. These intermediates undergo nucleophilic substitution with alkyl/aryl halides to install substituents at the 2- and 6-positions.

Example protocol :

  • Bis-isothiouronium salt formation : React 2,6-dibromo-9-thiabicyclo[3.3.1]nonane with thiourea in acetonitrile (reflux, 5 h).
  • Anion generation : Treat the salt with NaOH in methanol/ethanol to yield 9-thiabicyclo[3.3.1]nonane-2,6-dithiolate.
  • Functionalization : Add methyl iodide or benzyl bromide to the dithiolate anion at room temperature, achieving 90–99% yields for dialkylsulfanyl derivatives.

Optimization of Enamine Geometry

The exocyclic double bond in the non-2-ene moiety likely arises from acid-catalyzed dehydration of a secondary alcohol precursor. For instance, trans-2-phenylcyclohexanol derivatives undergo dehydration with 85% H₃PO₄ to form cyclohexenes. Applying this to a thiabicyclo alcohol intermediate (e.g., 6-amino-9-thiabicyclo[3.3.1]nonan-2-ol) would yield the desired enamine structure.

Critical parameters :

  • Temperature: 140–150°C
  • Catalyst: Potassium hydrogen sulfate or H₃PO₄
  • Yield optimization: Distillation under reduced pressure to isolate the less substituted alkene (Zaitsev preference).

Challenges in Stereochemical Control

Diastereomer formation is a key hurdle in bicyclic systems. Quantum chemical calculations have guided selectivity in 1,3-thiaselenolane syntheses, where ring contraction/expansion and transalkylation steps are highly dependent on reaction conditions. For N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine, stereoselective synthesis may require:

  • Chiral auxiliaries during cyclization
  • Low-temperature kinetic control (e.g., −70°C with n-BuLi)
  • Enzymatic resolution of racemic mixtures post-synthesis.

Scalability and Industrial Feasibility

While lab-scale methods exist, scaling up necessitates cost-effective reagents and streamlined steps. The use of green solvents (methanol/ethanol) in dithiolate alkylation and catalyst recycling in photoredox reactions are promising. However, challenges include:

  • Purification of bicyclic intermediates (column chromatography vs. distillation)
  • Handling toxic selenium/sulfur reagents
  • Minimizing byproducts in multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[3.3.1]nonane Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Heteroatoms Substituents Key Properties/Applications Source
N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine S, N Phenyl, amine Undefined (aliasing issue in )
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one S, N Benzyl, ketone Antiarrhythmic activity (1984 study)
9-Azabicyclo[3.3.1]nonan-3-amine (N,9-dimethyl) N Methyl groups High purity (98%), cataloged for research
9-Borabicyclo[3.3.1]nonane B None Hydroboration reagent, safety risks
LnIII{[3.3.1]GaIIIMetallacryptate} Ga, Ln Lanthanide ions Luminescence, magnetic relaxation

Impact of Heteroatoms on Properties

  • Sulfur vs. Nitrogen : The replacement of nitrogen with sulfur (e.g., in 7-benzyl-3-thia-7-azabicyclo derivatives) introduces greater polarizability and altered electronic profiles. Sulfur’s larger atomic size may increase steric hindrance, affecting binding affinity in pharmacological contexts .
  • Boron vs. Sulfur/Nitrogen: 9-Borabicyclo[3.3.1]nonane lacks the amine functionality but is highly reactive in organic synthesis, contrasting with the stability of sulfur/nitrogen analogs .

Substituent Effects

  • Phenyl vs. Benzyl Groups : The phenyl group in the target compound may enhance aromatic interactions in drug-receptor binding, whereas benzyl groups in antiarrhythmic derivatives () could improve solubility or metabolic stability .

Biological Activity

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and implications in medicinal chemistry.

Structural Overview

This compound belongs to the class of bicyclic compounds that incorporate a sulfur atom within its structure. The bicyclic framework contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to the 9-thiabicyclo[3.3.1]nonane structure. For instance, compounds synthesized from nucleophilic substitution reactions have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.12–0.5 μg/mL against various bacterial strains, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of 9-thiabicyclo[3.3.1]nonane Derivatives

CompoundMIC (μg/mL)Activity Type
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane0.12–0.5Antibacterial
Polycation polymers0.5Antifungal
Other derivativesVariesAntimicrobial

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound and its derivatives have shown promising anti-inflammatory effects in preclinical studies. The compounds were effective in reducing inflammation markers in experimental models, suggesting potential applications in treating inflammatory diseases .

Medicinal Chemistry and Therapeutic Applications

The compound's structure allows for modifications that can enhance its biological activity, making it a candidate for further medicinal chemistry exploration. For example, derivatives of this compound have been proposed for use in metabolic correction during vaccination processes, significantly reducing reactogenicity associated with certain vaccines .

Case Study: Vaccination Process

A notable case study involved the use of a related compound, 2,6-dipyridiumyl-9-selenabicyclo[3.3.1]nonane dibromide, which was tested for its ability to mitigate adverse effects from tularemia and brucellosis vaccines in experimental animals. The results indicated a substantial reduction in pathological effects caused by these vaccines, showcasing the therapeutic potential of bicyclic compounds like this compound in immunology .

Q & A

Basic: What are the established synthetic routes for N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine?

Methodological Answer:
The compound can be synthesized via multistep protocols involving bicyclic scaffold functionalization. A key approach involves adapting methods from structurally related bicyclo[3.3.1]nonane derivatives. For example, Díaz et al. (2006) demonstrated multigram synthesis of analogous thiabicyclo compounds using azide-alkyne cycloaddition or cyanide displacement reactions on a preformed scaffold . Optimize reaction conditions (e.g., temperature, catalyst loading) based on the target functional group. Confirm intermediates via 1^1H/13^13C NMR and mass spectrometry (MS) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the bicyclic structure and phenyl substitution pattern. Compare chemical shifts with analogous 9-azabicyclo[3.3.1]nonane derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns elucidate stability.
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C-S stretch at ~650 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, as used in related azabicyclo syntheses .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction rate.
  • Temperature Gradients : Perform kinetic studies at 25–80°C to identify ideal thermodynamic/kinetic regimes.
  • Purification : Use preparative HPLC or silica gel chromatography with gradient elution for high-purity isolation .

Advanced: How should researchers address contradictory biological activity data in published studies?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines, assay protocols, and controls (e.g., reference inhibitors). Cross-validate using orthogonal methods (e.g., enzymatic vs. cellular assays) .
  • Purity Analysis : Re-evaluate compound purity via HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
  • Structural Confirmation : Recharacterize batches with NMR/MS to confirm identity, as minor stereochemical variations in bicyclic systems can drastically alter activity .

Stability: What protocols assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and quantify photodegradants.
  • Solution Stability : Test in aqueous buffers (pH 2–9) to identify hydrolysis-prone conditions .

Computational Modeling: Which in silico methods predict reactivity or binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions or sulfur-centered reactivity .
  • Molecular Docking : Use scaffolds like bicyclo[3.3.1]nonane to model interactions with biological targets (e.g., enzymes with hydrophobic active sites).
  • MD Simulations : Assess conformational flexibility in solution to guide derivatization strategies .

Data Contradictions: How to resolve discrepancies in reported solubility profiles?

Methodological Answer:

  • Standardized Solubility Assays : Use shake-flask method with HPLC quantification under controlled pH/temperature .
  • Co-solvent Screening : Test binary solvent systems (e.g., DMSO-water) to identify optimal solubility enhancers.
  • Crystallinity Analysis : Perform X-ray diffraction (XRD) to determine polymorphic forms, which may influence solubility .

Biological Testing: What are best practices for in vitro efficacy studies?

Methodological Answer:

  • Dose-Response Curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) with triplicate measurements.
  • Cytotoxicity Controls : Include parallel assays (e.g., MTT) to differentiate target-specific effects from general toxicity .
  • Metabolic Stability : Pre-incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes .

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